

Review of 5-Fluoroisoquinoline literature

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Compound of Interest

Compound Name: 5-Fluoroisoquinoline

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An In-depth Technical Guide to 5-Fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its analogs are a pivotal class of heterocyclic compounds extensively utilized in pharmaceuticals due to their diverse biological activities.^[1] The isoquinoline nucleus is a privileged scaffold in drug design and is present in numerous natural products, including the alkaloids papaverine and morphine.^{[1][2]} The introduction of a fluorine atom into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, binding affinity, and lipophilicity. This makes fluorinated isoquinolines, including **5-Fluoroisoquinoline**, compounds of significant interest in medicinal chemistry and drug discovery.^[3]

This guide provides a comprehensive review of the available literature on **5-Fluoroisoquinoline**, focusing on its chemical properties, synthesis, biological activities, and its role as a key intermediate in the development of therapeutic agents.

Chemical and Physical Properties

5-Fluoroisoquinoline is an aromatic heterocyclic compound with the molecular formula C₉H₆FN.^[4] Its structure consists of an isoquinoline ring system with a fluorine atom substituted at the 5th position. The physical and chemical properties of **5-Fluoroisoquinoline** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ FN	[4][5]
Molecular Weight	147.15 g/mol	[4][6]
CAS Number	394-66-1	[4][5]
Appearance	Off-White Solid	[6]
Purity	~96.0%	[5][6]
LogP	2.37390	[5]
PSA (Polar Surface Area)	12.89000 Å ²	[5]
InChI Key	YZPWGDDACXZRFI-UHFFFAOYSA-N	[4][6]
SMILES	C1=CC2=C(C=CN=C2)C(=C1)F	[4]

Synthesis and Experimental Protocols

The synthesis of fluorinated isoquinolines is a critical step in the development of new drug candidates. While specific protocols for the direct synthesis of **5-Fluoroisoquinoline** are not extensively detailed in the provided results, the synthesis of its derivatives, such as 4-fluoroisoquinoline-5-sulfonyl chloride, provides insight into the relevant chemical transformations.

A common strategy involves the sulfonation and subsequent halogenation of a 4-fluoroisoquinoline precursor.[7] This "one-pot" synthesis is efficient and minimizes the need for extensive purification from positional isomers.[7][8]

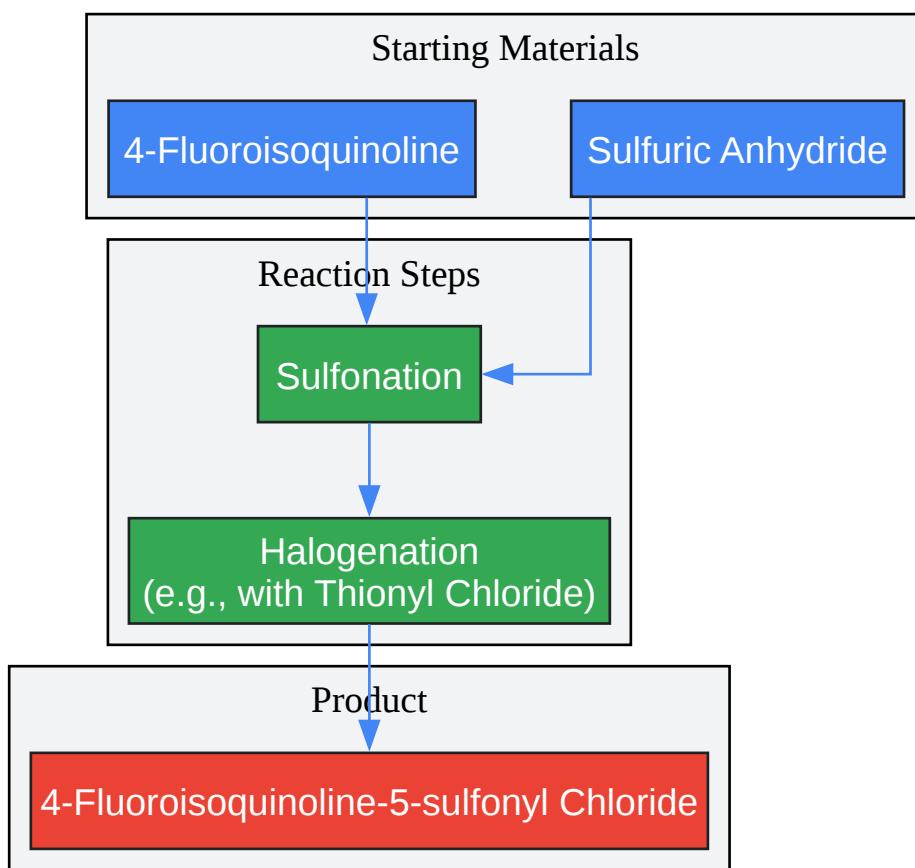
Example Experimental Protocol: Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride

This protocol is adapted from a described synthesis for a key derivative of fluoroisoquinoline.[9]

- Sulfonation:

- To a 200-mL reactor equipped with a stirrer, thermometer, condenser, and a dropper, add sulfuric anhydride (94.3 g, 1.18 mol) that has been liquefied by heating to 20-35°C.
- Adjust the internal temperature to 26-34°C.
- Gradually add 4-fluoroisoquinoline sulfuric acid salt (33.33 g, 0.136 mol) while maintaining the internal temperature.
- Adjust the internal temperature to 30°C and stir the mixture for 13 hours.[9]
- Halogenation:
 - Add thionyl chloride (89.0 g, 0.75 mol) dropwise to the reaction mixture.
 - Heat the mixture to 70°C and stir for four hours.[9]
- Work-up and Isolation:
 - After the reaction is complete, cool the reactor.
 - In a separate 3 L reactor, add water (333 mL), ice (600 g), and methylene chloride (500 mL) and cool to 0°C or lower.
 - Gradually add the reaction mixture to the cooled reactor, ensuring the internal temperature does not exceed 5°C.
 - Gradually add sodium hydrogencarbonate (330 g) while maintaining the temperature between 5°C and 10°C.
 - Remove the formed inorganic salt by filtration.
 - Separate the filtrate and extract the aqueous layer with methylene chloride (333 mL).
 - Combine the organic layers, wash with saturated brine (166 mL), and dry with anhydrous sodium sulfate (21 g).[9]
- Salt Formation and Purification:

- After filtering the drying agent, adjust the total volume of the organic layer to 1.2 L with methylene chloride.
- Add 4N HCl/EtOAc (41 mL) dropwise at 18-21°C.
- Stir the mixture at 30°C for one hour.
- Collect the precipitated crystals by filtration and wash with methylene chloride (110 mL) to yield 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride.[9]



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Figure 1: A generalized workflow for the synthesis of a fluoroisoquinoline derivative.

Biological Activity and Applications

The isoquinoline scaffold is a cornerstone in the development of drugs for a wide range of diseases, including cancer, infections, and neurological disorders.[1] The introduction of

fluorine can enhance the biological activity of these compounds.

Antimicrobial and Anticancer Potential

Research indicates that derivatives of **5-Fluoroisoquinoline**, such as 5-fluoro-7-methoxyisoquinoline-1-carboxylic acid, exhibit notable biological activities, including antibacterial and anticancer properties.[\[10\]](#) The mechanism of action often involves the inhibition of key enzymes or pathways essential for microbial growth or tumor proliferation.[\[10\]](#) Novel alkynyl isoquinolines have demonstrated potent bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains like MRSA.[\[11\]](#)

While specific quantitative data for **5-Fluoroisoquinoline** is not readily available in the reviewed literature, the table below summarizes the activity of related fluoroquinolone compounds against various bacterial strains, which is indicative of the potential of this class of molecules.

Compound Class	Organism	Activity (MIC Range)	Source(s)
Fluoroquinolones	P. aeruginosa	5.453 μ M - 87.241 μ M	[12]
Fluoroquinolones	K. pneumonia	0.082 μ M - 87.241 μ M	[12]
Alkynyl Isoquinolines	S. aureus (MRSA)	MIC of 0.5 μ g/mL for some derivatives	[11]

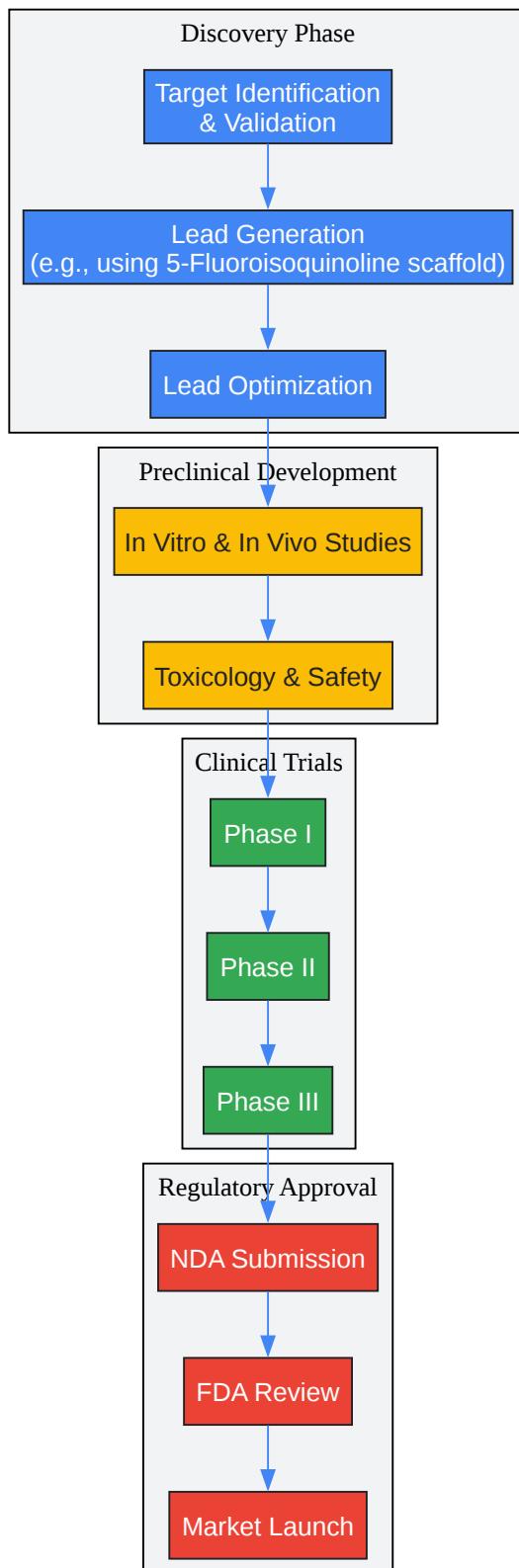
Pharmaceutical Intermediates

5-Fluoroisoquinoline and its derivatives are valuable intermediates in the synthesis of more complex pharmaceutical compounds.[\[7\]](#)[\[10\]](#) For instance, 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride is a key intermediate in the synthesis of Ripasudil, a Rho kinase inhibitor used for the treatment of glaucoma and ocular hypertension.[\[13\]](#)

Role in Drug Discovery and Signaling Pathways

The drug discovery process is a long and complex journey from an initial chemical entity to a marketed drug. A molecule like **5-Fluoroisoquinoline** would typically be considered in the

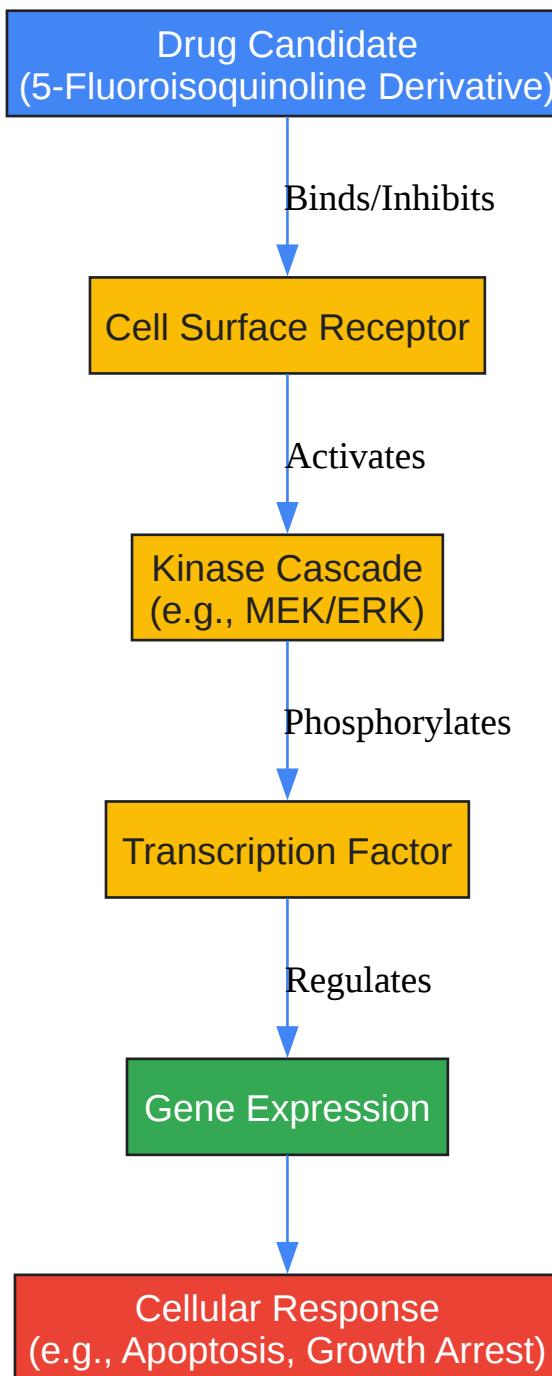
early "discovery" phase, where it can be used as a building block to generate a library of novel compounds for screening.



[Click to download full resolution via product page](#)**Figure 2:** A simplified overview of the drug discovery and development pipeline.

The biological effects of drugs are often mediated through their interaction with cellular signaling pathways. While the specific pathways modulated by **5-Fluoroisoquinoline** are a subject for further research, it is known that other fluorinated compounds, like 5-fluorouracil, can have profound effects on pathways such as JAK/STAT, Wnt, and NF- κ B, which are often implicated in cancer drug resistance.[\[14\]](#) The isoquinoline scaffold itself is being explored for its effects on various cellular pathways.[\[7\]](#)

The diagram below illustrates a generalized model of how a drug candidate, derived from a scaffold like **5-Fluoroisoquinoline**, might interact with a cellular signaling cascade to produce a therapeutic effect.



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Figure 3: A conceptual diagram of a drug candidate modulating a cellular signaling pathway.

Conclusion

5-Fluoroisoquinoline is a valuable heterocyclic compound with significant potential in the field of drug discovery and development. Its chemical properties, conferred by the fluorine atom and

the isoquinoline core, make it an attractive starting point for the synthesis of novel therapeutic agents. While much of the current literature focuses on its derivatives, the core scaffold holds promise for the generation of new molecules with potent biological activities, particularly in the areas of oncology and infectious diseases. Further research into the synthesis, biological evaluation, and mechanism of action of **5-Fluoroisoquinoline** and its analogs will undoubtedly continue to be a fruitful area of investigation for medicinal chemists and pharmacologists.

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